3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide 3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686999
InChI: InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2
SMILES:
Molecular Formula: C7H12N4O2S
Molecular Weight: 216.26 g/mol

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17686999

Molecular Formula: C7H12N4O2S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C7H12N4O2S
Molecular Weight 216.26 g/mol
IUPAC Name [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine
Standard InChI InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2
Standard InChI Key FMUIQAVPNAQRDF-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2C=C(N=N2)CN

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is [1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine . Alternative identifiers include:

  • 3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1λ⁶-thiolane-1,1-dione

  • AKOS011332028

  • CS-0352189 .

Molecular Structure and Conformation

The compound’s structure comprises two fused heterocycles:

  • Tetrahydrothiophene 1,1-dioxide (sulfolane derivative): A five-membered ring with a sulfur atom oxidized to a sulfone group, conferring polarity and stability .

  • 1,2,3-Triazole: A nitrogen-rich aromatic ring substituted with an aminomethyl group at the 4-position, enhancing its capacity for hydrogen bonding and molecular interactions .

The SMILES notation (C1CS(=O)(=O)CC1N2C=C(N=N2)CN) and InChIKey (FMUIQAVPNAQRDF-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing

Route 1: Click Chemistry Approach

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

    • Reacting a tetrahydrothiophene 1,1-dioxide derivative bearing an alkyne group with an azide-containing aminomethyl precursor.

    • Conditions: Cu(I) catalyst (e.g., CuSO₄·Na ascorbate), room temperature, aqueous/organic solvent mix .

Route 2: Nucleophilic Substitution

  • Functionalization of tetrahydrothiophene 1,1-dioxide:

    • Introduce a triazole moiety via nucleophilic displacement of a leaving group (e.g., bromide) on the sulfolane ring.

    • Reagents: Sodium azide, followed by propargylamine under Huisgen conditions .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the triazole forms exclusively at the 1-position.

  • Aminomethyl Stability: Preventing oxidation or degradation of the primary amine group during synthesis.

  • Yield Improvement: Patent data indicate yields for similar compounds rarely exceed 60–70% without rigorous purification .

Physicochemical Properties

Experimental and Computed Data

PropertyValueSource
Molecular Weight216.26 g/mol
Density~1.3 g/cm³ (estimated)
Boiling PointNot reported
LogP1.16 (calculated)
PSA (Polar Surface Area)68.54 Ų

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area aligns with compounds capable of crossing the blood-brain barrier .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxideLacks triazole ringLower antimicrobial potency
4-AminotriazoleNo sulfolane groupAntifungal
1,4-Thiazinane 1,1-dioxideSix-membered ringEnzyme inhibition

The addition of the triazole moiety in the target compound enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to simpler sulfolane derivatives .

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